molecular formula C19H23BrN2O B6019481 4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol

4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B6019481
M. Wt: 375.3 g/mol
InChI Key: ZQPDRSZLRAKKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and stress response, and has been implicated in the development of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to reduce anxiety-like behavior in animal models, as well as improve depressive symptoms. It has also been shown to reduce drug-seeking behavior in rats, suggesting potential applications in the treatment of addiction. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the 5-HT2C receptor, which allows for more specific targeting of this receptor compared to other drugs that may have more widespread effects. However, one limitation is the lack of human studies, as most research has been conducted in animal models.

Future Directions

For research on 4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol include investigating its potential therapeutic applications in humans, as well as further understanding its mechanism of action and biochemical and physiological effects. Additionally, research could explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-bromo-2-nitrophenol with 1-(2,3-dimethylphenyl)piperazine in the presence of palladium on carbon catalyst. The resulting product is then reduced with hydrogen gas to yield this compound.

Scientific Research Applications

4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in rats.

properties

IUPAC Name

4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-14-4-3-5-18(15(14)2)22-10-8-21(9-11-22)13-16-12-17(20)6-7-19(16)23/h3-7,12,23H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPDRSZLRAKKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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